Sp-Camps

Overview

Description

Sp-Camps, also known as Sp-adenosine-3’,5’-cyclic monophosphorothioate, is a cyclic nucleotide analog. It is a potent and specific activator of cyclic adenosine monophosphate-dependent protein kinases (PKA). This compound is known for its enhanced cell permeability and resistance to degradation by cyclic nucleotide phosphodiesterases, making it a valuable tool in studying cyclic adenosine monophosphate-dependent signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sp-Camps is synthesized through a series of chemical reactions starting from adenosine. The key step involves the introduction of a sulfur atom into the cyclic phosphate group, replacing one of the non-bridging oxygen atoms. This is achieved through the use of phosphorothioate chemistry. The synthesis typically involves the following steps:

Protection of the hydroxyl groups: on the adenosine molecule.

Formation of the cyclic phosphate: intermediate.

Introduction of the sulfur atom: using a suitable sulfurizing agent.

Deprotection: of the hydroxyl groups to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sp-Camps undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfide bonds.

Substitution: The sulfur atom in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or iodine.

Nucleophiles: Such as thiols or amines for substitution reactions.

Major Products

Oxidation: Formation of disulfide-linked dimers.

Substitution: Formation of substituted phosphorothioate derivatives.

Scientific Research Applications

Memory and Learning Studies

Sp-cAMPS has been extensively studied for its role in memory and learning. Research indicates that activation of the PKA signaling pathway is crucial for long-term memory consolidation. In a study involving the prefrontal cortex, low doses of this compound were found to impair working memory performance in a dose-dependent manner. Specifically, doses ranging from 0.21 to 21 nmol significantly affected performance on spatial working memory tasks, highlighting the compound's influence on cognitive functions .

Neuronal Morphology

Another significant application of this compound is in the study of neuronal morphology. When applied to cultured neurons, this compound increased the number of axonal branches without affecting the length of the primary axon. This suggests that while this compound enhances branching, it does not promote elongation in the same way as other methods of increasing intracellular cAMP levels .

Table: Effects of this compound on Neuronal Morphology

| Parameter | Effect of this compound |

|---|---|

| Axonal Branching | Increased |

| Length of Primary Axon | No significant change |

| Dendritic Complexity | No significant change |

Bone Resorption Studies

This compound has been utilized to understand its effects on bone resorption processes. In experiments examining the role of cAMP in stimulating bone resorption by parathyroid hormone (PTH), this compound significantly enhanced bone resorption activity when compared to controls. This effect was mediated through PKA activation, demonstrating its potential use in osteoporosis research and treatment strategies .

Table: Impact of this compound on Bone Resorption

| Condition | Effect |

|---|---|

| With this compound | Increased bone resorption |

| With Rp-cAMPS (antagonist) | Inhibition of resorption |

Signal Transduction Pathways

This compound serves as a critical tool for investigating cAMP-dependent signaling pathways. Its ability to bypass β-adrenoceptor activation allows researchers to study downstream effects without interference from other signaling mechanisms. This feature is particularly useful in dissecting complex cellular responses and understanding how cAMP influences various biological processes .

Enzyme Activity Regulation

As a competitive inhibitor of phosphodiesterases (PDEs), this compound can regulate enzyme activity within cells. Its binding affinity and inhibitory properties make it an essential reagent for studying PDE-related pathways and their implications in various diseases .

Case Study 1: Cognitive Impairment Research

In a study examining cognitive impairment linked to PKA activity, researchers infused rats with this compound into the prefrontal cortex before conducting memory tasks. The results indicated that activation of PKA through this compound led to significant impairments in working memory performance, suggesting that modulating this pathway could have therapeutic implications for cognitive disorders .

Case Study 2: Osteoporosis Treatment Research

A series of experiments were conducted to evaluate the effects of this compound on bone density in osteoporotic models. The findings demonstrated that treatment with this compound resulted in enhanced bone resorption, which could be beneficial or detrimental depending on the context. This duality highlights the importance of carefully regulating cAMP pathways in therapeutic settings for bone health .

Mechanism of Action

Sp-Camps exerts its effects by binding to the regulatory subunits of cyclic adenosine monophosphate-dependent protein kinases, leading to the activation of the catalytic subunits. This activation results in the phosphorylation of various target proteins, thereby modulating their activity. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Rp-Camps: An antagonist of cyclic adenosine monophosphate-dependent protein kinases.

Dibutyryl-cyclic adenosine monophosphate: A cell-permeable analog of cyclic adenosine monophosphate.

8-Bromo-cyclic adenosine monophosphate: Another cell-permeable analog of cyclic adenosine monophosphate

Uniqueness

Sp-Camps is unique due to its high resistance to degradation by cyclic nucleotide phosphodiesterases and its potent activation of cyclic adenosine monophosphate-dependent protein kinases. This makes it a valuable tool for studying cyclic adenosine monophosphate signaling with minimal interference from endogenous phosphodiesterases .

Biological Activity

Sp-cAMPS (Sp-adenosine 3',5'-cyclic monophosphate sodium salt) is a potent and selective activator of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). This compound is widely used in research to investigate the roles of cAMP signaling pathways in various biological processes, including memory consolidation, cellular signaling, and neuronal function.

This compound functions by mimicking the natural second messenger cAMP, leading to the activation of PKA and Epac pathways. This activation results in a cascade of intracellular events that influence various physiological responses. Notably, this compound is resistant to phosphodiesterase degradation, allowing for prolonged signaling effects compared to natural cAMP.

Memory Consolidation

A significant area of research has focused on the role of this compound in memory consolidation. In a study involving mice, it was found that intrahippocampal infusion of this compound enhanced long-term memory performance:

- Dosage Response : Mice receiving 4.5 μg of this compound exhibited significantly increased freezing behavior during memory recall tasks compared to vehicle controls and higher doses (9 μg), indicating an inverted U-shaped dose-response curve. This suggests an optimal dosage for enhancing memory consolidation .

- Mechanistic Insights : The study also indicated that the memory-enhancing effects were not solely due to PKA activation but also involved Epac pathways, highlighting the complexity of cAMP signaling in cognitive functions .

Neurotransmitter Release

This compound has been shown to influence neurotransmitter release in neuronal cultures. Specifically, it enhances the release of glutamate through PKA-dependent mechanisms, which is crucial for synaptic plasticity and learning processes.

Case Studies and Experimental Data

Applications in Research

This compound is utilized in various experimental settings to explore:

- Cognitive Function : Investigating the molecular underpinnings of learning and memory.

- Neuropharmacology : Understanding how modulation of cAMP pathways can affect drug responses and addiction behaviors.

- Cell Signaling : Elucidating the roles of PKA and Epac in cellular responses to external stimuli.

Q & A

Basic Research Questions

Q. What are the foundational chemical and physical properties of Sp-Camps, and how are they determined experimentally?

- Methodological Answer: Use techniques like nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry for molecular weight determination, and differential scanning calorimetry (DSC) for thermal stability analysis. Establish protocols for reproducibility by documenting solvent systems, temperature controls, and instrumentation calibration .

Q. How can researchers design initial experiments to assess this compound' biological activity?

- Methodological Answer: Apply the P-E/I-C-O framework:

- P opulation: Define the biological system (e.g., cell lines, animal models).

- E xposure: Standardize dosing concentrations and exposure durations.

- C ontrol: Include negative/positive controls (e.g., untreated groups, known inhibitors).

- O utcome: Quantify endpoints (e.g., IC₅₀ values, gene expression changes) using assays like ELISA or qPCR .

Q. What are the best practices for ensuring data integrity in this compound studies?

- Methodological Answer: Implement blinding during data collection, use triplicate measurements for statistical robustness, and validate findings with orthogonal assays (e.g., combining Western blot and immunofluorescence). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Advanced Research Questions

Q. How can contradictory results in this compound' mechanism of action be resolved?

- Methodological Answer: Conduct systematic meta-analyses of existing studies to identify confounding variables (e.g., batch effects, model organisms). Use pathway enrichment analysis to contextualize discrepancies. Validate hypotheses with knock-out/knock-in models or CRISPR-based perturbation experiments .

Q. What experimental designs are optimal for studying this compound' dose-response relationships in heterogeneous systems?

- Methodological Answer: Employ factorial designs to test interactions between dose, time, and environmental factors (e.g., pH, temperature). Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Account for variability with mixed-effects models and Bayesian hierarchical frameworks .

Q. How should researchers address variability in this compound' synthesis yields across laboratories?

- Methodological Answer: Perform interlaboratory studies to identify critical parameters (e.g., reagent purity, reaction kinetics). Use design of experiments (DoE) to optimize synthesis conditions. Characterize intermediates with in-situ monitoring techniques like FTIR or HPLC .

Q. What strategies validate the specificity of this compound in target-binding assays?

- Methodological Answer: Combine surface plasmon resonance (SPR) for kinetic analysis with computational docking simulations to predict binding affinities. Use competitive binding assays with structurally analogous compounds to rule off-target effects. Validate findings with cryo-EM or X-ray crystallography .

Q. Data Analysis and Interpretation

Q. How can machine learning enhance the analysis of high-throughput this compound screening data?

- Methodological Answer: Apply unsupervised learning (e.g., PCA, t-SNE) for dimensionality reduction and cluster identification. Use supervised models (e.g., random forests, neural networks) to predict activity profiles. Ensure interpretability with SHAP (SHapley Additive exPlanations) values or saliency maps .

Q. What statistical methods are appropriate for longitudinal studies involving this compound?

- Methodological Answer: Use repeated-measures ANOVA or generalized estimating equations (GEE) to account for temporal autocorrelation. Model time-dependent effects with Cox proportional hazards or mixed-effects spline regression. Adjust for multiple comparisons using Benjamini-Hochberg correction .

Q. How should researchers handle missing data in this compound clinical trials?

- Methodological Answer: Differentiate between missing completely at random (MCAR) and missing not at random (MNAR) mechanisms. Apply multiple imputation (e.g., MICE algorithm) or maximum likelihood estimation. Perform sensitivity analyses to assess robustness of conclusions .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure ethical compliance in this compound research involving human samples?

- Methodological Answer: Obtain informed consent with explicit disclosure of this compound' experimental nature. Anonymize data using double-coding systems. Follow institutional review board (IRB) guidelines for biospecimen storage and sharing. Document ethical approvals in metadata .

Q. How can researchers improve reproducibility in this compound studies?

- Methodological Answer: Publish raw data, code, and detailed protocols in repositories like Zenodo or Figshare. Use RRIDs (Research Resource Identifiers) for reagents and models. Adhere to ARRIVE guidelines for animal studies and CONSORT for clinical trials .

Q. Tables for Key Methodological Comparisons

| Technique | Application in this compound Research | Advantages | Limitations |

|---|---|---|---|

| NMR Spectroscopy | Structural elucidation | Non-destructive; high resolution | Requires high purity; limited sensitivity |

| CRISPR-Cas9 Editing | Target validation | High specificity; scalable | Off-target effects; ethical constraints |

| Machine Learning (Random Forests) | High-throughput data analysis | Handles nonlinear relationships | "Black box" interpretability challenges |

Properties

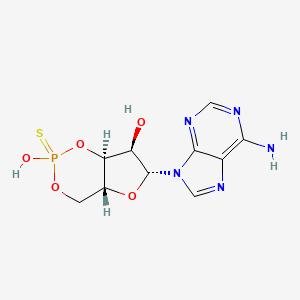

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPNJFHAPJOHPP-JOILOJCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178316 | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23645-17-2 | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023645172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.